- A kind of polysubstituted pyridines medicine intermediate and the synthetic method thereof, China, , ,
Cas no 934-60-1 (6-Methylpicolinic acid)
6-Methylpicolinic acid structure
Product Name:6-Methylpicolinic acid
CAS-Nr.:934-60-1
MF:C7H7NO2
MW:137.135981798172
MDL:MFCD00023481
CID:40327
PubChem ID:70282
Update Time:2025-05-22
6-Methylpicolinic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-Methyl-2-pyridinecarboxylic acid
- 6-Methylpyridine-2-carboxylic acid
- 2-Pyridinecarboxylic acid, 6-methyl-
- 6-methyl-2-picolinic acid
- 6-Methylpicolinic acid
- 2-Carboxy-6-methylpyridine
- NSC 109143
- NSC 26023
- 2-Picoline-6-carboxylic acid
- 6-methyl-2-picolinicacid
- Picolinic acid, 6-methyl-
- 6-methyl-picolinic acid
- 6-methyl picolinic acid
- LTUUGSGSUZRPRV-UHFFFAOYSA-N
- KB675Y352L
- 6-Methyl-pyridine-2-carboxylic acid
- 2-METHYL-6-PYRIDINECARBOXYLIC ACID
- 6-Methyl-2-pyridinecarboxylicacid
- NSC
- 6-Methyl-2-pyridinecarboxylic acid (ACI)
- Picolinic acid, 6-methyl- (6CI, 7CI, 8CI)
- 6-Methyl-3-picolinic acid
- FG-0452
- GEO-01924
- DTXCID40161907
- EN300-28863
- MFCD00023481
- SCHEMBL118409
- Q27282160
- W-100242
- AO-801/41077373
- AKOS005255224
- 934-60-1
- AC-7509
- DTXSID20239416
- 6-methyl-2-pyridylcarboxylic acid
- 2-Carboxylic Acid-6-Methyl Pyridine
- CS-W002139
- LTUUGSGSUZRPRV-UHFFFAOYSA-
- pyridine, 2-carboxy-6-methyl-
- BBL023748
- M0873
- EINECS 213-287-4
- CHEMBL1650458
- CL0233
- UNII-KB675Y352L
- AB01368
- NSC-26023
- NSC26023
- HY-W002139
- STL362881
- DB-307154
- 6-Methylpicolinic acid;6-Methyl-2-picolinic acid
- SY004175
- 6 -methyl-2-pyridylcarboxylic acid
- NS00039560
- Z278017928
-
- MDL: MFCD00023481
- Inchi: 1S/C7H7NO2/c1-5-3-2-4-6(8-5)7(9)10/h2-4H,1H3,(H,9,10)
- InChI-Schlüssel: LTUUGSGSUZRPRV-UHFFFAOYSA-N
- Lächelt: O=C(C1C=CC=C(C)N=1)O
Berechnete Eigenschaften
- Genaue Masse: 137.04800
- Monoisotopenmasse: 137.047678
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 136
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 50.2
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 1.1
Experimentelle Eigenschaften
- Farbe/Form: White to Yellow Solid
- Dichte: 1.23
- Schmelzpunkt: 127.0 to 132.0 deg-C
- Siedepunkt: 100 °C/4.5 mmHg(lit.)
- Flammpunkt: 100℃/4.5mm
- Brechungsindex: 1.561
- PSA: 50.19000
- LogP: 1.08820
- Löslichkeit: Nicht bestimmt
6-Methylpicolinic acid Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315,H319,H335
- Warnhinweis: P261,P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36/37/39-S36
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:IRRITANT
- Lagerzustand:Store at room temperature
- Risikophrasen:R36/37/38
6-Methylpicolinic acid Zolldaten
- HS-CODE:2933399090
- Zolldaten:
China Zollkodex:
2933399090Übersicht:
299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
6-Methylpicolinic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A025020105-250mg |
2-Methyl-6-pyridinecarboxylic acid |
934-60-1 | 97% | 250mg |
$693.60 | 2023-08-31 | |
| Alichem | A025020105-500mg |
2-Methyl-6-pyridinecarboxylic acid |
934-60-1 | 97% | 500mg |
$1048.60 | 2023-08-31 | |
| Alichem | A025020105-1g |
2-Methyl-6-pyridinecarboxylic acid |
934-60-1 | 97% | 1g |
$1680.00 | 2023-08-31 | |
| Fluorochem | 011322-1g |
6-Methylpicolinic acid |
934-60-1 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 011322-5g |
6-Methylpicolinic acid |
934-60-1 | 98% | 5g |
£25.00 | 2022-03-01 | |
| Fluorochem | 011322-25g |
6-Methylpicolinic acid |
934-60-1 | 98% | 25g |
£95.00 | 2022-03-01 | |
| Chemenu | CM173681-25g |
6-Methyl-2-pyridinecarboxylic acid |
934-60-1 | 98% | 25g |
$75 | 2022-06-09 | |
| Chemenu | CM173681-100g |
6-Methyl-2-pyridinecarboxylic acid |
934-60-1 | 98% | 100g |
$281 | 2022-06-09 | |
| Apollo Scientific | OR2263-25g |
6-Methylpyridine-2-carboxylic acid |
934-60-1 | 98% | 25g |
£69.00 | 2023-09-01 | |
| Chemenu | CM173681-25g |
6-Methyl-2-pyridinecarboxylic acid |
934-60-1 | 98% | 25g |
$116 | 2021-08-05 |
6-Methylpicolinic acid Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Herstellungsverfahren 3
Herstellungsverfahren 4
Herstellungsverfahren 5
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Syntheses of some amide and ester derivatives of 6-methyl-2-pyridinecarboxylic acid of expected activity on circulatory system, Acta Poloniae Pharmaceutica, 1996, 53(2), 133-135
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Active oxygen-inhibiting compositions containing picolinic acid compounds, electrolytes and other substances for organ preservation, Japan, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ; 2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ; 2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Ammonium chloride Solvents: Water ; 10 min, 50 °C
Referenz
- Production of pyridine synthons by biotransformations of benzene precursors and their cyclization with nitrogen nucleophiles, Biocatalysis and Biotransformation, 1995, 12(4), 241-54
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; rt → reflux; 25 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Referenz
- A long-range chiral relay via tertiary amide group in asymmetric catalysis: new amino acid-derived N,P-ligands for copper-catalysed conjugate addition, Chemical Communications (Cambridge, 2003, (15), 1948-1949
Herstellungsverfahren 12
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Oxygen Solvents: Water ; 54 h, pH 7, 30 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Referenz
- Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane, Applied Microbiology and Biotechnology, 2010, 86(4), 1165-1170
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol , Water ; 12 h, 50 °C
Referenz
- Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene, Bioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ; rt
Referenz
- Connecting Terminal Carboxylate Groups in Nine-Coordinate Lanthanide Podates: Consequences on the Thermodynamic, Structural, Electronic, and Photophysical Properties, Inorganic Chemistry, 2003, 42(15), 4680-4695
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 80 °C
Referenz
- Preparation of compounds for transforming growth factor receptor antagonists, China, , ,
Herstellungsverfahren 17
Herstellungsverfahren 18
Herstellungsverfahren 19
Herstellungsverfahren 20
Reaktionsbedingungen
Referenz
- Use of indazole compound for treating psoriasis, World Intellectual Property Organization, , ,
Herstellungsverfahren 21
Herstellungsverfahren 22
Reaktionsbedingungen
Referenz
- Preparation of heterocyclic carboxylic acids or ketones by oxidation of heterocyclic compounds, Japan, , ,
Herstellungsverfahren 23
Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Herstellungsverfahren 24
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Herstellungsverfahren 25
Reaktionsbedingungen
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Herstellungsverfahren 26
Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Herstellungsverfahren 27
Reaktionsbedingungen
1.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ; 2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
5.1 300 - 900 °C
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ; 2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
5.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Herstellungsverfahren 28
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ; 2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
6.1 300 - 900 °C
2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ; 2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
6.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
6-Methylpicolinic acid Raw materials
- 3-Methylcatechol
- 2-Methylbutanoic acid
- methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate
- Benzoic acid
- 1H-Pyrrole-3-carboxylic acid, 2-methyl-5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-, methyl ester
- 2,4-Heptadienoic acid, 2-hydroxy-6-oxo-, (E,Z)-
- 2-(Bromomethyl)-6-methylpyridine
- 2-cyano-6-methylpyridine
- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)]
- Glucosamine hydrochloride
- 2-Pyridinecarbothioamide, 6-methyl-N-phenyl-
6-Methylpicolinic acid Preparation Products
- 2-Methylbutanoic acid (116-53-0)
- Methyl 3-aminobenzoate (4518-10-9)
- p-Tyramine (51-67-2)
- DL-2-Methylbutyric Acid Methyl Ester (868-57-5)
- 6-Methylpicolinic acid (934-60-1)
- o-Nicotine (23950-04-1)
- 3-Methyl-1-hexanol (13231-81-7)
- 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, methyl ester (79491-14-8)
- 3-Amino-2-methyl-benzyl Alcohol (83647-42-1)
- 2,5-dimethyl-1-propyl-1H-pyrrole (20282-39-7)
6-Methylpicolinic acid Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:934-60-1)6-Methylpicolinic acid
Bestellnummer:A11008
Bestandsstatus:in Stock
Menge:500g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 20:30
Preis ($):459.0
Email:sales@amadischem.com
6-Methylpicolinic acid Verwandte Literatur
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:934-60-1)6-Methylpicolinic acid
Reinheit:99%
Menge:500g
Preis ($):459.0